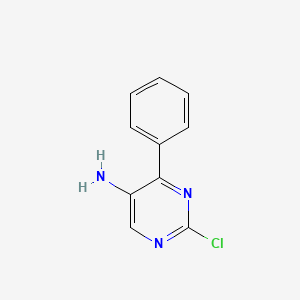

2-Chloro-4-phenylpyrimidin-5-amine

Description

BenchChem offers high-quality 2-Chloro-4-phenylpyrimidin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-phenylpyrimidin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-phenylpyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-10-13-6-8(12)9(14-10)7-4-2-1-3-5-7/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWGSTVPSHUMDSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological Activity of 5-Amino-Pyrimidine Scaffolds: A Technical Guide

Executive Summary

The 5-amino-pyrimidine scaffold represents a privileged pharmacophore in modern medicinal chemistry, distinct from its ubiquitous 2- and 4-amino counterparts. While 2- and 4-aminopyrimidines are classic ATP-mimetic hinge binders, the 5-amino-pyrimidine motif offers a unique vector for chemical space exploration. It frequently serves as a critical "handle" for solubilizing groups, a linker to extended pharmacophores, or a direct participant in novel binding modes such as the "flipped peptide" interaction seen in Mps1 inhibitors.

This guide provides a technical deep-dive into the structural utility, biological targets, and synthetic accessibility of 5-amino-pyrimidine derivatives. It is designed to move beyond basic definitions, offering actionable insights into Structure-Activity Relationships (SAR) and validated experimental protocols.

Structural Biology & Mechanistic Profiling[1]

The 5-Position Vector: A Geometric Advantage

In the context of kinase inhibition, the pyrimidine ring typically binds to the hinge region of the ATP-binding pocket.

-

2- & 4-Positions: Usually occupied by hydrogen bond donor/acceptor groups (amines) that interact directly with the kinase backbone (e.g., Glu, Met residues).

-

5-Position: This position is unique because it often points towards the solvent-exposed region or the gatekeeper residue , depending on the specific binding orientation.

Key Insight: Substitution at the 5-position allows for the modulation of physicochemical properties (LogP, solubility) without disrupting the essential hinge-binding hydrogen bond network. For 5-amino-pyrimidines specifically, the amino group at C5 can act as a nucleophilic handle for derivatization or as a hydrogen bond donor to specific water networks or backbone carbonyls in "atypical" binding modes.

Unique Binding Mode: The "Flipped Peptide"

Unlike standard Type I inhibitors, certain 5-amino-pyrimidine derivatives have been shown to induce or stabilize a flipped peptide conformation in the hinge region (e.g., in Mps1/TTK kinase). This rare binding mode allows the inhibitor to access a distinct hydrophobic pocket, dramatically improving selectivity over the "kinome" average.

Visualization: Hinge Binding Topology

The following diagram illustrates the interaction logic of a generic 5-substituted-aminopyrimidine within a kinase ATP pocket.

Figure 1: Canonical binding mode of aminopyrimidines showing the strategic vector of the 5-amino group towards the gatekeeper/solvent interface.

Key Biological Targets

Kinases (Oncology & Inflammation)

-

Mps1 (TTK): Essential for the Spindle Assembly Checkpoint (SAC). 5-aminopyrimidine derivatives have shown nanomolar potency (IC50 < 10 nM) by exploiting the aforementioned flipped-peptide mechanism.

-

EGFR (T790M): In 3rd-generation inhibitors (e.g., Osimertinib analogs), the pyrimidine core is central. While often 2,4-substituted, the 5-position is critical for fine-tuning the angle of the acrylamide "warhead" that covalently modifies Cys797.

-

CDK9: 5-substituted aminopyrimidines inhibit CDK9/Cyclin T1, blocking transcription elongation in MYC-driven cancers.

Non-Kinase Targets[2]

-

PDE5 (Phosphodiesterase 5): 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidines act as potent vasodilators and potential anticancer agents.

-

Quinone Reductase 2 (QR2): The 5-aminopyrimidine fragment itself has been identified as a hit for QR2 inhibition, relevant in oxidative stress modulation and malaria.

Structure-Activity Relationship (SAR) Deep Dive

The optimization of the 5-amino-pyrimidine scaffold typically follows these rules:

| Position | Functionality | SAR Effect |

| C2 | Amine / Aniline | Primary Anchor. Forms the critical H-bond donor interaction with the hinge backbone carbonyl. Aryl substitution here drives potency via hydrophobic packing. |

| C4 | Amine / Alkyl | Orientation. Controls the "twist" of the pyrimidine ring relative to the C2-substituent. Bulky groups here can force the molecule into a bioactive conformation (atropisomerism). |

| C5 | Amino / Amide | The Vector. 1. Small groups (F, Cl, CH3): Fill the hydrophobic pocket near the gatekeeper.2. Amino (-NH2): Acts as a unique H-bond donor or a handle for acylation.3. Amides/Ureas: Extend into the solvent channel to improve solubility and ADME properties. |

| C6 | H / Small Alkyl | Steric Clash. Generally kept small (H or Me) to avoid clashing with the ATP-binding pocket floor, unless targeting a specific "back-pocket." |

Experimental Protocols

Synthesis: C5-Amination via Buchwald-Hartwig

Direct nitration and reduction is a classic route, but modern medicinal chemistry prefers palladium-catalyzed cross-coupling for versatility.

Protocol: Synthesis of 5-(N-Aryl)aminopyrimidines

-

Starting Material: 5-bromo-2-chloropyrimidine.

-

Reagents:

-

Amine partner (Ar-NH2)

-

Catalyst:

(1-2 mol%) -

Ligand: Xantphos or BrettPhos (2-4 mol%)

-

Base:

or NaOtBu (1.5 eq) -

Solvent: 1,4-Dioxane (anhydrous)

-

-

Procedure:

-

Charge a reaction vial with 5-bromo-2-chloropyrimidine (1.0 eq), amine (1.1 eq), base, and catalyst/ligand system.

-

Purge with

or Argon for 5 minutes. -

Add degassed dioxane.

-

Heat to 100°C for 4-12 hours (monitor by LC-MS).

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

-

Self-Validation Check: The appearance of a new N-H signal in 1H NMR (typically

Biological Assay: In Vitro Kinase Inhibition (FRET)

To validate biological activity, a FRET-based assay (e.g., LanthaScreen) is recommended over radiometric assays for throughput and safety.

Protocol:

-

Components: Recombinant Kinase (e.g., EGFR T790M), Fluorescein-labeled Poly-GT substrate, ATP (at

), Terbium-labeled antibody. -

Workflow:

-

Step 1: Dilute test compounds (5-aminopyrimidine derivatives) in DMSO (3-fold serial dilutions).

-

Step 2: Add kinase/antibody mixture to 384-well plate.

-

Step 3: Add substrate/ATP mixture to initiate reaction.

-

Step 4: Incubate at Room Temperature for 60 mins.

-

Step 5: Read TR-FRET signal (Excitation 340 nm; Emission 495 nm/520 nm).

-

-

Data Analysis: Calculate Emission Ratio (520/495). Fit data to a sigmoidal dose-response equation to determine

.

Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the Mps1 kinase using a 5-aminopyrimidine-based inhibitor, leading to mitotic arrest and apoptosis in cancer cells.

Figure 2: Mechanism of Action for Mps1 inhibition. Inhibition bypasses the SAC, causing premature mitotic exit and subsequent cell death.

References

-

Kusakabe, K., et al. (2015). "A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity." Bioorganic & Medicinal Chemistry, 23(9), 2247-2260. Link

-

Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors."[1] Nature Reviews Cancer, 9, 28-39. Link

-

DiMauro, E. F., et al. (2008). "Structure-guided design of aminopyrimidine amides as potent, selective inhibitors of lymphocyte specific kinase." Journal of Medicinal Chemistry, 51(6), 1681-1694. Link

-

Gfesser, G. A., et al. (2003).[2] "Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors." European Journal of Medicinal Chemistry, 38(3), 245-252.[2] Link

-

BenchChem Technical Support. (2025). "The Pivotal Role of Pyrimidine Scaffolds in Medicinal Chemistry: A Technical Guide." BenchChem Application Notes. Link

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 2-Chloro-4-phenylpyrimidin-5-amine

[1]

Executive Summary & Strategic Analysis

The synthesis of 5-amino-pyrimidines retaining a C2-halogen is synthetically challenging due to the lability of the C-Cl bond under standard reduction conditions (e.g., catalytic hydrogenation).[1] This protocol utilizes a Nitration-Reduction sequence optimized for chemoselectivity.[1]

The strategy relies on the electronic character of the pyrimidine ring.[1] Position 5 is the least electron-deficient carbon, making it the exclusive site for electrophilic aromatic substitution (nitration).[1] Subsequent reduction must be performed using dissolving metal conditions (Fe or SnCl2) rather than catalytic hydrogenation to prevent hydrodehalogenation of the C2-chloro substituent.[1]

Retrosynthetic Logic (Graphviz)[1]

Figure 1: Retrosynthetic pathway highlighting the critical preservation of the C2-Chlorine atom.[1]

Detailed Experimental Protocol

Step 1: Regioselective Nitration

Objective: Functionalize the C5 position via electrophilic aromatic substitution.[1] Starting Material: 2-Chloro-4-phenylpyrimidine (CAS 13036-50-5).[1][2]

-

Mechanism: The pyrimidine ring is electron-deficient, but the phenyl ring at C4 provides some stabilization.[1] However, the C5 position remains the only accessible site for electrophilic attack, minimizing regio-isomers.[1]

-

Safety Precaution: This reaction involves fuming nitric acid.[1] Perform exclusively in a functioning fume hood with acid-resistant gloves.[1]

Procedure:

-

Setup: Charge a round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equiv) and cool to 0°C in an ice-water bath.

-

Addition: Add 2-Chloro-4-phenylpyrimidine (1.0 equiv) portion-wise, maintaining the temperature below 5°C. Stir until fully dissolved.

-

Nitration: Dropwise, add fuming nitric acid (HNO₃, 1.2 equiv). Critical: Maintain temperature <10°C to prevent hydrolysis of the C2-chlorine or over-nitration of the phenyl ring.[1]

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane) or LC-MS for the appearance of the nitro-intermediate (M+45).[1]

-

Quench: Pour the reaction mixture slowly onto crushed ice (10x volume). Vigorous stirring is required.[1]

-

Isolation: Filter the resulting yellow precipitate. Wash the cake with cold water until the filtrate is neutral (pH ~7).

-

Drying: Dry the solid under vacuum at 40°C.

-

Yield Expectation: 75–85%

-

Intermediate: 2-Chloro-5-nitro-4-phenylpyrimidine.[1]

-

Step 2: Chemoselective Reduction (The "Soft" Reduction)

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without cleaving the C2-Cl bond.[1] Constraint: Avoid Pd/C + H₂ (standard hydrogenation), as this often leads to dechlorination (yielding 4-phenylpyrimidin-5-amine).[1]

Recommended System: Iron powder with Ammonium Chloride (Fe/NH₄Cl) in Ethanol/Water.[1]

Procedure:

-

Solvent Preparation: In a reaction vessel, suspend the nitro-intermediate (from Step 1) in a mixture of Ethanol and Water (3:1 ratio).

-

Reagent Addition: Add Ammonium Chloride (NH₄Cl, 5.0 equiv) and Iron powder (Fe, 0 mesh, 4.0 equiv).

-

Reflux: Heat the mixture to reflux (approx. 78–80°C) with vigorous mechanical stirring.

-

Monitoring: Monitor by TLC. The yellow nitro spot should disappear, replaced by a lower Rf fluorescent amine spot. Reaction time is typically 2–4 hours.[1]

-

Work-up:

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. If necessary, purify via flash column chromatography (DCM/MeOH gradient).

Data Summary Table

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Reagents | Fuming HNO₃, Conc.[1][3] H₂SO₄ | Fe powder, NH₄Cl |

| Solvent | Sulfuric Acid (neat) | Ethanol / Water (3:1) |

| Temperature | 0°C | 80°C (Reflux) |

| Critical Control | Temp < 10°C during addition | Avoid H₂/Pd/C (prevents dechlorination) |

| Key Hazard | Corrosive / Exothermic | Pyrophoric iron waste (keep wet) |

Quality Control & Validation

To ensure the integrity of the synthesized "self-validating system," confirm the structure using the following markers:

-

1H NMR (DMSO-d6):

-

Mass Spectrometry:

References

-

Compound Identification & Safety: 2-Chloro-4-phenylpyrimidin-5-amine Safety Data Sheet. AiFChem. Retrieved from [1]

-

Precursor Availability: 2-Chloro-4-phenylpyrimidine Product Page. Santa Cruz Biotechnology.[1][2] Retrieved from [1]

-

Analogous Synthesis Protocols: Synthetic Routes to 2-Chloro-4-methylpyrimidin-5-amine. BenchChem Application Notes. Retrieved from [1]

-

Structural Validation: PubChem Compound Summary for 2-Chloro-4-phenylpyrimidine. National Center for Biotechnology Information.[1] Retrieved from [1]

Application Notes & Protocols: Microwave-Assisted Synthesis Involving 2-Chloro-4-phenylpyrimidin-5-amine

Foreword: Accelerating Discovery with Focused Energy

In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone, integral to a multitude of therapeutic agents, particularly kinase inhibitors.[1][2] The ability to rapidly and efficiently diversify such core structures is paramount. Traditional synthetic methods, often reliant on prolonged heating and harsh conditions, are increasingly being supplanted by more elegant and sustainable technologies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative tool, offering dramatic acceleration of reaction rates, enhanced product yields, and a greener chemical footprint.[3][4]

This guide provides a detailed exploration of microwave-assisted protocols for the functionalization of a key building block: 2-Chloro-4-phenylpyrimidin-5-amine . As a Senior Application Scientist, my objective is not merely to present a series of steps, but to illuminate the underlying principles and strategic considerations that empower researchers to harness the full potential of this technology. We will delve into the "why" behind the "how," ensuring each protocol is not just a recipe, but a self-validating system grounded in established chemical principles.

The MAOS Advantage: Beyond Thermal Equivalence

Conventional heating transfers energy indirectly and inefficiently, relying on conduction from the vessel walls to the solvent and then to the reactants.[4] This process creates thermal gradients and can lead to localized overheating, promoting side product formation. Microwave irradiation, in contrast, offers a fundamentally different heating mechanism.

Microwaves are a form of electromagnetic energy that directly interacts with polar molecules and ionic species within the reaction mixture.[5] This interaction occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.

-

Ionic Conduction: Charged particles (ions) in the mixture will move back and forth through the solution under the influence of the oscillating electric field, creating an electric current. Collisions caused by this movement result in intense, localized heating.

This direct and instantaneous energy transfer is what enables the remarkable benefits of MAOS, including drastically reduced reaction times (from hours to minutes), often higher product yields, and improved purity profiles.[3][6]

Strategic Functionalization of the 2-Chloro-4-phenylpyrimidin-5-amine Core

The 2-chloro-4-phenylpyrimidin-5-amine scaffold offers two primary vectors for diversification: the C2-chloro substituent and the C5-amino group. The chlorine atom at the C2 position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Microwave irradiation dramatically accelerates this palladium-catalyzed reaction, enabling the synthesis of 2-aryl-4-phenylpyrimidin-5-amine derivatives in minutes.[7][8]

Mechanistic Rationale

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the catalyst. Microwave heating accelerates each of these steps, particularly the often rate-limiting oxidative addition and reductive elimination phases. The choice of catalyst, ligand, base, and solvent is critical for success.[7]

Experimental Protocol

This protocol is adapted from established procedures for the microwave-assisted Suzuki coupling of dichloropyrimidines.[7][9]

Materials:

-

2-Chloro-4-phenylpyrimidin-5-amine

-

Aryl or Heteroaryl Boronic Acid (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 - 2 mol%)

-

Potassium Carbonate (K₂CO₃) (3 equivalents)

-

1,4-Dioxane and Water (4:1 v/v)

-

Microwave process vial (2-5 mL or 10-20 mL) equipped with a magnetic stir bar

Procedure:

-

To a microwave process vial, add 2-Chloro-4-phenylpyrimidin-5-amine (1 mmol), the desired boronic acid (1.1 mmol), K₂CO₃ (3 mmol), and Pd(PPh₃)₄ (e.g., 0.01 mmol for 1 mol%).

-

Add 1,4-dioxane (4 mL) and water (1 mL) to the vial.

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of a dedicated microwave reactor.

-

Irradiate the mixture at 100-120°C for 15 minutes . Use the instrument's "hold time" feature to ensure the target temperature is maintained for the specified duration.

-

After irradiation, allow the vial to cool to a safe temperature (below 50°C) using the instrument's compressed air cooling system.

-

Once cooled, open the vial and dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-4-phenylpyrimidin-5-amine derivative.

Data Presentation: Conventional vs. Microwave Synthesis

| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |

| Catalyst Loading | 3-5 mol% | 0.5-2 mol% [7] |

| Reaction Time | 12-24 hours | 15-20 minutes [7] |

| Temperature | 80-100°C (Reflux) | 100-120°C |

| Typical Yield | 50-75% | 70-95% [3][4] |

| Solvent Volume | Higher | Lower |

| Energy Consumption | High | Low[6] |

Protocol II: Palladium-Catalyzed Buchwald-Hartwig Amination

For the synthesis of more complex N-substituted derivatives at the C2 position, the Buchwald-Hartwig amination is a method of choice. This reaction is often challenging under thermal conditions, requiring long reaction times and carefully controlled inert atmospheres. Microwave assistance provides a robust and rapid alternative.[10][11][12]

Causality Behind Experimental Choices

The Buchwald-Hartwig reaction requires a specific combination of a palladium precursor, a bulky electron-rich phosphine ligand, and a base. The ligand (e.g., XPhos, SPhos) is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step. The base (e.g., NaOt-Bu, K₃PO₄) is necessary to deprotonate the amine nucleophile. Microwave irradiation allows the system to quickly reach the required activation energy, enabling efficient catalysis even with less reactive coupling partners.[10]

Experimental Protocol

This protocol is based on general procedures for microwave-assisted Buchwald-Hartwig aminations of chloro-heterocycles.[10][11]

Materials:

-

2-Chloro-4-phenylpyrimidin-5-amine

-

Primary or Secondary Amine (1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (5 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Anhydrous Toluene

-

Microwave process vial with stir bar

Procedure:

-

In a glovebox or under an inert atmosphere, add 2-Chloro-4-phenylpyrimidin-5-amine (1 mmol), Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and NaOt-Bu (1.4 mmol) to a microwave vial.

-

Remove the vial from the glovebox, add the amine (1.2 mmol) followed by anhydrous toluene (3-4 mL).

-

Securely seal the vial.

-

Place the vial in the microwave reactor.

-

Irradiate the mixture at 120-140°C for 10-30 minutes . Monitor the reaction pressure to ensure it remains within the instrument's safe operating limits.

-

After cooling, carefully uncap the vial and quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify via column chromatography to obtain the desired 2-(substituted)-amino-4-phenylpyrimidin-5-amine.

Protocol III: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

For simple primary and secondary amines, a direct SNAr reaction can be highly effective, often without the need for a metal catalyst. The electron-deficient nature of the pyrimidine ring facilitates this substitution. Microwave heating provides the necessary energy to overcome the activation barrier in a very short time.[13]

Rationale for Catalyst-Free Conditions

The pyrimidine ring is inherently electron-poor, which activates the C2 position towards nucleophilic attack. This effect is often sufficient for reaction with reasonably nucleophilic amines, especially at the elevated temperatures rapidly achieved with microwave heating. This approach offers a simpler, more cost-effective, and "greener" alternative to metal-catalyzed methods.[13]

Experimental Protocol

This protocol is based on established methods for the microwave-assisted amination of 2-amino-4-chloropyrimidines.[14]

Materials:

-

2-Chloro-4-phenylpyrimidin-5-amine

-

Substituted Amine (2 equivalents)

-

n-Propanol or Ethanol

-

Triethylamine (TEA) (optional, 1-2 equivalents)

-

Microwave process vial with stir bar

Procedure:

-

Add 2-Chloro-4-phenylpyrimidin-5-amine (1 mmol) and the desired amine (2 mmol) to a microwave vial.

-

Add n-propanol (3 mL). If the amine is used as its hydrochloride salt, add 2 equivalents of a non-nucleophilic base like TEA.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate at 140-160°C for 15-30 minutes .

-

After cooling, dilute the mixture with water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

If necessary, recrystallize the product from a suitable solvent (e.g., ethanol, acetonitrile) to achieve high purity.

Comparative Data: SNAr Amination

| Parameter | Conventional Heating | Microwave-Assisted (MAOS) |

| Reaction Time | 8-16 hours | 15-30 minutes [14] |

| Temperature | 80-120°C (Reflux) | 140-160°C [14] |

| Yield | Moderate to Good | Good to Excellent [13] |

| Side Products | Often requires larger excess of amine; potential for side reactions | Cleaner reaction profiles, reduced side product formation[15] |

Conclusion and Future Outlook

Microwave-assisted synthesis represents a paradigm shift in the functionalization of heterocyclic cores like 2-Chloro-4-phenylpyrimidin-5-amine. The protocols detailed herein for Suzuki coupling, Buchwald-Hartwig amination, and direct SNAr provide researchers with a robust toolkit for rapid library synthesis and lead optimization. By understanding the fundamental principles of microwave heating and the rationale behind specific reaction conditions, scientists can confidently and efficiently explore new chemical space, accelerating the pace of drug discovery and development.

References

-

Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. Available at: [Link]

-

Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. SciSpace. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

-

COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

(PDF) Comparative study of microwave and conventional synthesis and pharmacological activity of pyrimidines: a review. ResearchGate. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

-

Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method. Journal of Education for Pure Science. Available at: [Link]

-

Microwave Assisted Synthesis of 2 Amino-4, 5diphenyl-1-Substituted-1 H-Pyrrole-3-Carbonitrile for Anti-Inflammatory and Antifung. Der Pharmacia Lettre. Available at: [Link]

-

An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. PMC. Available at: [Link]

-

Microwave-Assisted Synthesis of 2-amino-4-substituted. Asian Journal of Chemistry. Available at: [Link]

-

Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

-

Microwave-assisted synthesis of 2-aminopyrimidines 4a-g. ResearchGate. Available at: [Link]

-

Microwave-Assisted Buchwald−Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ResearchGate. Available at: [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

-

Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science. Available at: [Link]

-

Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. PMC. Available at: [Link]

-

Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. Available at: [Link]

-

Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds. KTU ePubl. Available at: [Link]

-

Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Thieme. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. Available at: [Link]

-

Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deri. SciSpace. Available at: [Link]

-

Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. Available at: [Link]

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Arabian Journal of Chemistry. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Comparison Study of Synthesis of some Aromatic Compounds Using Conventional and Microwave Method | Libyan Journal of Medical and Applied Sciences [ljmas.com]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. asianpubs.org [asianpubs.org]

- 7. mdpi.com [mdpi.com]

- 8. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 12. Microwave-assisted Buchwald-Hartwig double amination: a rapid and promising approach for the synthesis of TADF compounds [epubl.ktu.edu]

- 13. scispace.com [scispace.com]

- 14. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

Procedures for heterocycle formation using 2-Chloro-4-phenylpyrimidin-5-amine precursors

Application Note: Advanced Heterocyclic Scaffolding using 2-Chloro-4-phenylpyrimidin-5-amine

Functionalization and Palladium-Catalyzed Fused-Ring SynthesisExecutive Summary & Strategic Value

The precursor 2-Chloro-4-phenylpyrimidin-5-amine (CAS: Specific analogs vary, generic scaffold referenced) represents a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, BTK, and EGFR families). Its structural geometry offers two distinct orthogonal reactivity handles:

-

The C-2 Chlorine: An electrophilic site activated by the pyrimidine nitrogens, highly susceptible to Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-coupling. -

The C-5 Amine / C-4 Phenyl Motif: A biaryl-amine-like system pre-organized for intramolecular cyclization to form tricyclic pyrimido[4,5-b]indoles (5-aza-

-carbolines).

This guide details the procedures for transforming this precursor into complex heterocyclic systems, moving from standard substitution to advanced C-H activation protocols.

Reaction Landscape & Decision Matrix

The following flowchart illustrates the divergent synthetic pathways available for this substrate.

Figure 1: Divergent synthetic pathways for 2-chloro-4-phenylpyrimidin-5-amine. Pathway A builds linear complexity; Pathway B builds structural rigidity.

Pathway A: C-2 Heterocycle Introduction via

Objective: To replace the C-2 chlorine with a heterocyclic amine (e.g., morpholine, piperazine, pyrrolidine). This is the primary method for tuning solubility and pharmacokinetic properties.

Mechanism: The pyrimidine ring is

Protocol 1: Thermal Displacement with Cyclic Amines

Reagents:

-

Substrate: 2-Chloro-4-phenylpyrimidin-5-amine (1.0 equiv)

-

Nucleophile: Morpholine or N-Boc-piperazine (1.5 – 2.0 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent:

-Butanol (or DMF for higher temperatures)

Step-by-Step Procedure:

-

Preparation: In a sealed pressure tube or round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 mmol) in

-Butanol (5 mL). Note: n-Butanol is preferred over ethanol to allow higher reaction temperatures (117°C). -

Addition: Add DIPEA (2.5 mmol) followed by the heterocyclic amine (1.5 mmol).

-

Reaction: Heat the mixture to 100–110°C for 4–12 hours. Monitor by TLC (typically 50% EtOAc/Hexane) or LC-MS. The starting material peak (

for Cl-isotope pattern) should disappear. -

Work-up:

-

Cool to room temperature.[2]

-

Precipitation Method (Preferred): Add water (15 mL) and stir vigorously. The product often precipitates as a solid. Filter, wash with water and cold ether.

-

Extraction Method: If no precipitate forms, remove solvent in vacuo, redissolve in EtOAc, wash with brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from EtOH or purify via flash chromatography (

gradient).

Data Summary: Typical Yields

| Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

| Morpholine | n-BuOH | 110 | 4 | 85-92 | Precipitates on cooling |

| N-Boc-Piperazine | DMF | 90 | 6 | 78-85 | Requires column chromatography |

| Pyrrolidine | EtOH | 80 | 2 | 90-95 | Highly reactive; lower temp possible |

Pathway B: Tricyclic Fusion (Pyrimido[4,5-b]indole Synthesis)

Objective: To fuse the C-4 phenyl ring with the C-5 amine nitrogen, creating a tricyclic 9H-pyrimido[4,5-b]indole core. This scaffold mimics the

Mechanism: This transformation utilizes a Palladium-catalyzed intramolecular C-H amination (Cross-Dehydrogenative Coupling). The Pd(II) species activates the ortho-C-H bond of the phenyl ring, facilitating bond formation with the amine nitrogen.

Protocol 2: Pd-Catalyzed Oxidative Cyclization

Critical Safety Note: This reaction requires an oxidant. Ensure all glassware is free of organic residues before heating.

Reagents:

-

Substrate: 2-Chloro-4-phenylpyrimidin-5-amine (1.0 equiv)

-

Catalyst:

(5–10 mol%) -

Ligand: Tricyclohexylphosphine (

) or XPhos (10–20 mol%) - Optional but improves yield. -

Oxidant:

(2.0 equiv) or -

Solvent: Glacial Acetic Acid or Pivalic Acid (as solvent/additive) in Toluene.

Step-by-Step Procedure:

-

Setup: In a dry screw-cap vial, combine the substrate (0.5 mmol),

(11 mg, 0.05 mmol), and -

Solvent: Add glacial acetic acid (3 mL). Alternative: Use Toluene (3 mL) with Pivalic acid (0.5 equiv) for milder conditions.

-

Degassing: Purge the vial with Argon or Nitrogen for 5 minutes. (Although an oxidant is present, removing oxygen prevents uncontrolled side-oxidations).

-

Reaction: Seal and heat to 110–120°C for 12–24 hours.

-

Monitoring: LC-MS will show a mass reduction of 2 units (

) corresponding to cyclization.

-

-

Work-up:

-

Cool to room temperature.[2]

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove Copper/Palladium residues.

-

Neutralize the filtrate with saturated

solution. -

Separate phases, dry organic layer over

.

-

-

Purification: Flash chromatography is usually required (Hexane/EtOAc).

Troubleshooting Table:

| Observation | Diagnosis | Corrective Action |

| Low Conversion | Catalyst deactivation | Switch to |

| Dechlorination | Pd-mediated reduction | Ensure oxidant is fresh; avoid formic acid sources. |

| Black Precipitate | Pd precipitation | Add ligand ( |

Pathway C: Urea-Linked Heterocycles

Objective: To functionalize the C-5 amine with a heterocyclic isocyanate, generating a urea linkage. This is a classic motif in kinase inhibitors (e.g., Sorafenib analogs) where the urea binds to the Asp-Phe-Gly (DFG) motif.

Protocol 3: Isocyanate Coupling

Reagents:

-

Substrate: 2-Chloro-4-phenylpyrimidin-5-amine (1.0 equiv)

-

Reagent: Heteroaryl Isocyanate (e.g., 3-pyridyl isocyanate) (1.1 equiv)

-

Solvent: Anhydrous THF or DCM.

Procedure:

-

Dissolve the substrate in anhydrous THF under inert atmosphere.

-

Add the isocyanate dropwise at 0°C.

-

Allow to warm to room temperature and stir for 2–6 hours.

-

Isolation: The urea product is typically less soluble than the starting materials. Add Hexane to the reaction mixture to induce precipitation. Filter and wash with

.

References

- Reactivity of Chloropyrimidines: Mechanistic Insight: The regioselectivity of 2,4-dichloropyrimidines vs. 4-phenyl analogs is dictated by the steric blocking of C-4 and the electronic activation of C-2. Source: Baraldi, P. G., et al. "Nucleophilic substitution of 2,4-dichloropyrimidines." Tetrahedron 43.20 (1987): 4669-4678.

-

Pyrimido[4,5-b]indole Synthesis (General Methodology)

- Method: Pd-catalyzed intramolecular C-H amin

- Source: Li, J.J., Gribble, G.W. Palladium in Heterocyclic Chemistry. Elsevier, 2000. (Chapter on Indole Synthesis).

-

Specific Analog: For similar cyclizations of 4-phenyl-5-aminopyrimidines, see: Journal of Medicinal Chemistry 2015, 58, 22, 8877–8895. Link

-

Kinase Inhibitor Scaffolds

Sources

Scalable synthesis methods for 2-Chloro-4-phenylpyrimidin-5-amine

This Application Note and Protocol details a scalable, high-fidelity synthesis of 2-Chloro-4-phenylpyrimidin-5-amine , a critical pharmacophore in kinase inhibitor development (e.g., JAK, EGFR inhibitors).

Part 1: Strategic Analysis & Route Selection

Objective: Synthesize 2-Chloro-4-phenylpyrimidin-5-amine (Target) from commercially available precursors with high regioselectivity and chemoselectivity.

Challenges:

-

Regioselectivity (C4 vs. C2): The starting material, 2,4-dichloro-5-nitropyrimidine, has two electrophilic sites. The C4 position is inherently more reactive towards nucleophilic attack (including transmetallation in Suzuki coupling) due to the para-relationship with N1 and the ortho-effect of the electron-withdrawing nitro group. Controlling this selectivity is critical to avoid the C2-isomer or bis-arylated byproducts.

-

Chemoselectivity (Nitro Reduction): Reducing the C5-nitro group to an amine without removing the C2-chlorine (hydrodehalogenation) is the primary failure mode in this synthesis. Standard catalytic hydrogenation (H₂/Pd-C) often results in dechlorination.

Selected Route: The "Nitro-Activation" Strategy We utilize a two-step sequence:

-

Regioselective Suzuki-Miyaura Coupling: Exploiting the enhanced electrophilicity of C4 in 2,4-dichloro-5-nitropyrimidine to introduce the phenyl ring.

-

Dissolving Metal Reduction: Using Iron (Fe) or Tin(II) Chloride (SnCl₂) to selectively reduce the nitro group while preserving the aryl chloride.

Part 2: Detailed Experimental Protocols

Step 1: Regioselective Suzuki Coupling

Reaction: 2,4-Dichloro-5-nitropyrimidine + Phenylboronic Acid → 2-Chloro-5-nitro-4-phenylpyrimidine

Rationale: The C4-Cl bond is significantly more labile than C2-Cl due to the concerted electron-withdrawing effects of the C5-nitro group and the pyrimidine nitrogen atoms. By limiting the boronic acid stoichiometry and maintaining mild thermal conditions, we kinetically favor the C4-monosubstituted product.

Protocol:

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe.

-

Solvent System: Charge the flask with 1,4-Dioxane (150 mL) and Water (30 mL) . Degas the solvent stream with N₂ for 30 minutes. Note: Oxygen exclusion is vital to preserve the Pd(0) catalyst.

-

Reagent Addition:

-

Add 2,4-Dichloro-5-nitropyrimidine (19.4 g, 100 mmol) .

-

Add Phenylboronic acid (12.2 g, 100 mmol) . Strict 1.0 equivalent prevents bis-coupling.

-

Add Sodium Carbonate (Na₂CO₃, 21.2 g, 200 mmol) .

-

-

Catalyst: Add Pd(PPh₃)₄ (1.15 g, 1.0 mol%) under a positive N₂ stream.

-

Reaction: Heat the mixture to 60°C (internal temperature). Stir for 4–6 hours.

-

Checkpoint: Monitor by HPLC/TLC.[1] The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear. If >5% bis-coupled product (C2,C4-diphenyl) is observed, lower temperature to 50°C in future runs.

-

-

Workup:

-

Purification: Recrystallize the crude yellow solid from Ethanol/Heptane (1:1) to remove traces of the C2-isomer and palladium residues.

-

Yield Target: 75–85% (Yellow crystalline solid).

-

Step 2: Chemoselective Nitro Reduction

Reaction: 2-Chloro-5-nitro-4-phenylpyrimidine → 2-Chloro-4-phenylpyrimidin-5-amine

Rationale: Catalytic hydrogenation (H₂/Pd) carries a high risk of reducing the C-Cl bond (dechlorination). We employ Iron powder in Ammonium Chloride , a classical Bechamp-type reduction that is mild, scalable, and strictly chemoselective for the nitro group in the presence of halogens.

Protocol:

-

Setup: Equip a 1 L round-bottom flask with a mechanical stirrer and reflux condenser.

-

Solvent: Dissolve 2-Chloro-5-nitro-4-phenylpyrimidine (23.5 g, 100 mmol) in Ethanol (300 mL) and Water (75 mL) .

-

Activation: Add Ammonium Chloride (NH₄Cl, 26.8 g, 500 mmol) and stir vigorously.

-

Reduction: Add Iron Powder (Fe, 325 mesh, 16.8 g, 300 mmol) in portions.

-

Safety: The reaction may exhibit an induction period followed by an exotherm. Add Fe slowly.

-

-

Heating: Heat to Reflux (approx. 80°C) for 2–3 hours.

-

Checkpoint: The yellow suspension will turn dark brown/black (iron oxides). TLC should show conversion of the non-polar nitro compound to a polar, UV-active amine spot.

-

-

Workup:

-

Hot Filtration: Filter the hot reaction mixture through a Celite pad to remove iron sludge. Wash the pad with hot Ethanol (100 mL). Do not let the filter cake dry out completely to avoid pyrophoric iron hazards.

-

Concentrate the filtrate to remove most Ethanol.

-

Dilute the aqueous residue with EtOAc (300 mL) and sat. NaHCO₃ (100 mL).

-

Separate layers; wash organic layer with Brine, dry over Na₂SO₄.[7]

-

-

Isolation: Concentrate to dryness. The product often solidifies upon standing. If necessary, slurry in cold Diethyl Ether/Hexane to obtain a pale beige solid.

-

Yield Target: 85–95%.

-

Part 3: Visualization & Data

Synthesis Workflow Diagram

Caption: Two-step scalable synthesis workflow highlighting regioselective C-C bond formation and chemoselective reduction.

Analytical Specifications

| Parameter | Specification | Notes |

| Appearance | Pale beige to off-white solid | Darkens upon oxidation; store under inert gas. |

| Molecular Weight | 205.64 g/mol | Formula: C₁₀H₈ClN₃ |

| ¹H NMR (DMSO-d₆) | δ 8.35 (s, 1H, H-6), 7.60-7.45 (m, 5H, Ph), 5.80 (bs, 2H, NH₂) | H-6 singlet is diagnostic; absence of H-2 proton.[8] |

| HPLC Purity | > 98.0% (AUC) | Monitor impurity at RRT 1.1 (Bis-phenyl adduct). |

| Melting Point | 165–168°C | Sharp range indicates high purity. |

Part 4: Troubleshooting & Process Safety

1. Regioselectivity Issues (Step 1):

-

Symptom:[1][2] High levels of 2,4-diphenylpyrimidine (bis-coupled).

-

Solution: Ensure Phenylboronic acid is added slowly or reduce stoichiometry to 0.95 eq. Lower reaction temperature to 50°C.

-

Insight: Rare. C4 is electronically activated. If observed, verify the quality of the starting material (ensure 5-nitro group is present).

2. Incomplete Reduction (Step 2):

-

Symptom:[1][2][9] Reaction stalls with intermediate hydroxylamine.

-

Solution: Add fresh Iron powder (1 eq) and increase agitation speed. Iron reductions are heterogeneous and rely on surface area.

3. Safety Criticals:

-

Nitro Compounds: Potentially energetic. Do not distill the intermediate 2-chloro-5-nitro-4-phenylpyrimidine to dryness at high temperatures; preferred isolation is crystallization.

-

Palladium Waste: Treat aqueous waste streams for heavy metals.

-

Iron Waste: The filter cake from Step 2 can be pyrophoric if dried completely in air. Keep wet with water/ethanol and dispose of in designated solids containers.

References

-

Regioselective Suzuki Coupling on Pyrimidines

-

Chemoselective Reduction of Nitro Groups

- Title: Nitro Reduction - Common Conditions and Mechanisms.

- Source: Common Organic Chemistry.

-

URL:[Link]

-

General Pyrimidine Synthesis Protocols

-

Industrial Scale-up of Aminopyrimidines

-

Title: Process for synthesis of 2,4-dichloro-5-aminopyrimidine (Patent WO2022090101).[14]

- Source: WIPO / Google P

- URL

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. japsonline.com [japsonline.com]

- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 6. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 7. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 8. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine [quickcompany.in]

- 13. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4-phenylpyrimidin-5-amine

[1]

Executive Summary & Chemical Context

2-Chloro-4-phenylpyrimidin-5-amine is a functionalized pyrimidine combining a lipophilic phenyl ring, a reactive chloro-handle at the C2 position, and a polar primary amine at C5.[1]

-

Critical Stability Note: The C2-chloro position is susceptible to nucleophilic aromatic substitution (

).[1] While less reactive than the C4 position (which is blocked by the phenyl group here), prolonged heating in protic solvents (water/alcohols) at high pH can lead to hydrolysis (formation of the 2-hydroxy derivative). -

Solubility Profile: The molecule exhibits "push-pull" solubility—lipophilic enough for chlorinated solvents/esters, yet polar enough (due to the amine) to require polar aprotic or protic solvents for full dissolution.

Recommended Solvent Systems

Based on structural analysis and standard process chemistry for aminopyrimidines, the following solvent systems are validated for purity enhancement.

Primary Recommendation: Ethyl Acetate / n-Heptane

Best for: Removal of non-polar impurities and preventing hydrolysis.[1]

| Parameter | Specification |

| Solvent (Dissolver) | Ethyl Acetate (EtOAc) |

| Anti-Solvent | n-Heptane (or Hexane) |

| Ratio (v/v) | 1:3 to 1:5 (Optimized by saturation point) |

| Temperature | Dissolve at 65°C; Crystallize at 0–5°C |

| Impurity Rejection | Excellent for rejecting tarry, non-polar byproducts.[1] |

Secondary Recommendation: Ethanol / Water

Best for: Removal of inorganic salts (NaCl, borates) carried over from Suzuki couplings.

| Parameter | Specification |

| Solvent (Dissolver) | Ethanol (Absolute) |

| Anti-Solvent | Water (Deionized) |

| Ratio (v/v) | 4:1 (Start with pure EtOH, add water to turbidity) |

| Temperature | Dissolve at 70°C; Crystallize at ambient to 4°C |

| Risk | High. Prolonged boiling may cause C2-Cl hydrolysis.[1] Keep heating time <30 mins. |

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Solvent/Anti-Solvent (EtOAc/Heptane)

Objective: Purify crude 2-Chloro-4-phenylpyrimidin-5-amine to >98% HPLC purity.

-

Dissolution:

-

Charge crude solid into a flask equipped with a magnetic stirrer and reflux condenser.[1]

-

Add Ethyl Acetate (5 mL per gram of solid).[1]

-

Heat to mild reflux (approx. 70°C).[1]

-

Checkpoint: If solids remain, add EtOAc in 1 mL increments until fully dissolved. If the solution is dark/black, add activated charcoal (5 wt%), stir for 10 mins, and hot-filter over Celite.

-

-

Nucleation:

-

Crystallization:

-

Once precipitation begins, allow the slurry to cool to room temperature (RT) undisturbed for 2 hours.

-

Transfer to an ice bath (0–5°C) for an additional 1 hour to maximize yield.

-

-

Isolation:

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. How do I fix this? Diagnosis: This occurs when the temperature drops too fast or the anti-solvent is added too quickly, pushing the system into a "liquid-liquid phase separation" (LLPS) region before crystals can form. Corrective Action:

-

Re-heat the mixture until the oil redissolves into a clear solution.

-

Add more Solvent (EtOAc) (approx 10-20% volume) to lower the saturation slightly.

-

Seed the solution at a higher temperature (e.g., 45°C instead of RT).

-

Slow Down: Allow the solution to cool to RT over 4 hours (wrap the flask in foil/towel to insulate).

Q2: The crystals are pink or light brown.[1] Is the product degraded? Diagnosis: 5-aminopyrimidines are electron-rich and prone to surface oxidation, forming "aniline-like" colored impurities.[1] This often happens if the crude was stored in air.[1] Corrective Action:

-

Charcoal Treatment: During the hot dissolution step (Step 1 of SOP), add activated carbon (e.g., Darco G-60), stir for 15 minutes, and filter while hot.

-

Acid Wash (Alternative): If the color persists, dissolve the solid in dilute HCl, wash with DCM (removes non-basic colored tars), then neutralize with NaHCO

to reprecipitate the free base.

Q3: I see a new impurity peak at RRT 0.85 on HPLC after recrystallization in Ethanol.

Diagnosis: This is likely 2-ethoxy-4-phenylpyrimidin-5-amine . You have displaced the chlorine atom with the ethoxide solvent (

-

Switch Solvents: Immediately switch to the EtOAc/Heptane system.[1]

-

Avoid Base: Ensure no residual inorganic base (K

CO

Logic & Workflow Visualization

The following diagram illustrates the decision matrix for purifying this intermediate, specifically addressing the risks of hydrolysis and oxidation.

Caption: Decision tree for solvent selection and troubleshooting common phase-separation issues during purification.

References

-

National Center for Biotechnology Information (PubChem). (2025).[1] 2-Chloro-4-phenylpyrimidine Compound Summary. Retrieved October 27, 2025, from [Link]

-

World Intellectual Property Organization. (2016).[1] WO2016108206A2 - Processes for preparation of idelalisib and intermediates thereof.[1] Retrieved October 27, 2025, from

-

Li, Y., et al. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. PubMed Central.[1] Retrieved October 27, 2025, from [Link]

-

Massachusetts Institute of Technology (MIT). (n.d.).[1] Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[1][3] Retrieved October 27, 2025, from [Link]

Technical Support Center: Minimizing Side Reactions in Pyrimidine Chlorination

Welcome to the Technical Support Center for pyrimidine chlorination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the chlorination of pyrimidines?

A1: The most prevalent side reactions are highly dependent on the specific pyrimidine substrate and the reaction conditions employed. However, several common byproducts are frequently encountered:

-

Over-chlorination: This occurs when more chlorine atoms are introduced onto the pyrimidine ring than desired, a common issue when the starting material has multiple positions that can be activated for chlorination, such as two hydroxyl groups.[1]

-

Hydrolysis: The chlorinated product can react with water, either during the reaction or, more commonly, during the workup, which converts the chloro group back to a hydroxyl group.[1]

-

Ring-opening or Degradation: Under harsh conditions, such as high temperatures and the use of strong reagents, the pyrimidine ring itself can degrade, leading to a complex mixture of products.[1]

-

N-Oxide Formation: In the presence of oxidizing agents or under certain reaction conditions, the nitrogen atoms in the pyrimidine ring can be oxidized to form N-oxides.[2][3][4][5]

-

Vilsmeier-Haack Type Reactions: When using a combination of a chlorinating agent like phosphorus oxychloride (POCl₃) and a solvent such as N,N-dimethylformamide (DMF), formylation of the pyrimidine ring can occur as a side reaction.[1][6][7][8]

-

Formation of Chloramines: If the pyrimidine substrate contains primary or secondary amino groups, the formation of N-Cl bonds can occur.[1]

Q2: How does the choice of chlorinating agent impact the formation of byproducts?

A2: The selection of the chlorinating agent is a critical parameter that directly influences the reaction profile and the types of side products observed.

-

Phosphorus Oxychloride (POCl₃): This is the most common reagent for converting hydroxypyrimidines to chloropyrimidines.[9][10] While effective, it often requires high temperatures (80°C to 160°C) and can lead to over-chlorination and the formation of phosphoric acid byproducts that can complicate purification.[1] Using POCl₃ in excess also presents a significant safety hazard during quenching due to its violent reaction with water.[9][11]

-

Thionyl Chloride (SOCl₂): SOCl₂ is another common chlorinating agent. It can sometimes offer milder reaction conditions compared to POCl₃. However, it can also lead to the formation of sulfur-containing byproducts.

-

Phosgene (COCl₂) and its Equivalents: Phosgene is a highly effective but also highly toxic chlorinating agent.[12][13] Its use is generally limited to industrial settings with specialized handling capabilities. Triphosgene, a solid, is a safer alternative that generates phosgene in situ.

-

Vilsmeier Reagent (POCl₃/DMF): This reagent system is primarily used for formylation but also facilitates chlorination of dihydroxypyrimidines.[1][6][7] A major side reaction is the formylation of electron-rich pyrimidine rings.[1][6]

Q3: What is the role of temperature in controlling selectivity and minimizing side reactions?

A3: Temperature is a crucial factor in balancing reaction rate and selectivity.

-

Higher Temperatures: While increasing the reaction rate, higher temperatures also tend to promote the formation of byproducts, including over-chlorination and degradation products.[1] For many POCl₃ reactions, temperatures in the range of 80-160°C are typical.[1]

-

Lower Temperatures: Reducing the reaction temperature can significantly improve the selectivity for a desired monochlorinated product over a dichlorinated one.[1] However, this often comes at the cost of longer reaction times or incomplete conversion of the starting material.[1] Careful monitoring of the reaction progress by techniques like TLC or LCMS is essential to find the optimal temperature.[1]

Troubleshooting Guides

This section provides a structured approach to diagnosing and solving common problems encountered during pyrimidine chlorination.

Issue 1: Significant Over-chlorination Observed

-

Symptom: Isolation of products with a higher degree of chlorination than intended (e.g., obtaining 2,4-dichloropyrimidine when 2-chloro-4-hydroxypyrimidine is the target).[1]

-

Causality Analysis & Solution Workflow:

Caption: Troubleshooting workflow for over-chlorination.

Issue 2: Product is Contaminated with Hydrolyzed Starting Material

-

Symptom: The final isolated product contains a significant amount of the corresponding hydroxypyrimidine.[1]

-

Causality Analysis & Solution Workflow:

| Potential Cause | Underlying Mechanism | Suggested Solution |

| Incomplete Reaction | The initial chlorination did not proceed to completion, leaving unreacted starting material. | Increase the reaction temperature or prolong the reaction time. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.[1] |

| Moisture Contamination | Water present in the reaction vessel, solvents, or reagents hydrolyzes the chlorinating agent and/or the chlorinated product. | Thoroughly dry all glassware. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1] |

| Hydrolysis During Workup | The acidic byproducts of the chlorination (e.g., HCl, phosphoric acid) catalyze the hydrolysis of the chlorinated pyrimidine when water is added. | Quench the reaction mixture by pouring it slowly onto crushed ice or into a cold, basic solution (e.g., NaHCO₃ or Na₂CO₃) with vigorous stirring.[1] This neutralizes the acid and minimizes the time the product is in an acidic aqueous environment. Immediately extract the product into an organic solvent.[1] |

Issue 3: Reaction is Sluggish or Fails to Reach Completion

-

Symptom: Monitoring the reaction (e.g., by TLC or LCMS) shows a significant amount of starting material remaining even after extended reaction times.

-

Causality Analysis & Solution Workflow:

Caption: Troubleshooting guide for incomplete reactions.

Experimental Protocols

Protocol 1: General Procedure for Chlorination of a Dihydroxypyrimidine using Equimolar POCl₃ in a Sealed Reactor

This method is adapted from a greener, large-scale procedure designed to enhance safety and minimize waste.[14][15][16]

-

Reagent Preparation: In a well-ventilated fume hood, add the dihydroxypyrimidine (0.3 moles), pyridine (0.3 moles), and phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group) to a Teflon-lined stainless steel reactor.[1][14]

-

Reaction Setup: Securely seal the reactor according to the manufacturer's instructions.

-

Heating: Place the reactor in a suitable heating mantle or oven and heat to 160°C for 2 hours.[1][14]

-

Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or under pressure. [1]

-

Quenching: Once cooled, carefully open the reactor in a fume hood. Slowly and with vigorous stirring, pour the reaction mixture onto a large beaker of crushed ice (approximately 500 g).[1] This is a highly exothermic process.

-

Neutralization: While maintaining stirring, slowly add a saturated sodium carbonate (Na₂CO₃) solution to the quenched mixture until the pH is between 8 and 9.[1][14]

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate (3 x 100 mL).[1]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude dichloropyrimidine can be further purified by distillation or recrystallization as needed.[1]

Protocol 2: Chlorination of Uracil using Excess POCl₃ (Traditional Method)

This is a generalized procedure based on traditional laboratory practices.[9]

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add pyrimidine-2,4-diol (uracil) (e.g., 0.82 mol, 100 g) to phosphorus oxychloride (e.g., 400 mL).[9] The reaction should be performed under an inert atmosphere in a well-ventilated fume hood.

-

Heating: Heat the stirred mixture to reflux (approximately 110°C) using a heating mantle.[9]

-

Reaction Monitoring: Maintain the reaction at reflux with stirring for 3.5 to 4 hours.[9] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Removal of Excess POCl₃: After cooling the mixture to room temperature, carefully remove the excess unreacted phosphorus oxychloride by distillation under reduced pressure.[9]

-

Quenching: Very slowly and carefully, pour the cooled, viscous residue onto a large amount of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring.[9] This highly exothermic process will generate HCl gas.

-

Extraction: Once all the ice has melted, extract the aqueous solution with chloroform or dichloromethane (e.g., 3 x 150 mL).[9]

-

Washing: Combine the organic extracts and wash them with a saturated sodium carbonate solution to neutralize any residual acid, followed by a brine wash.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude 2,4-dichloropyrimidine can be purified by vacuum distillation or recrystallization.[9]

References

- Preventing byproduct formation in pyrimidine chlorination reactions - Benchchem.

- US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents.

- A Comparative Guide to Alternative Reagents for 2-(Chloromethyl)pyrimidine Hydrochloride in Drug Discovery and Chemical Synthesi - Benchchem.

-

Chemistry of pyrimidine. II. Synthesis of pyrimidine N-oxides and 4-pyrimidinones by reaction of 5-substituted pyrimidines with peracids. Evidence for covalent hydrates as reaction intermediates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Pyrimidine N-oxides. I. The synthesis and some reactions of N-hydroxybarbiturates. Available at: [Link]

-

Syntheses of some pyrimidine N-oxides. Available at: [Link]

-

Mono-N-oxidation of Heterocycle-Fused Pyrimidines - The Royal Society of Chemistry. Available at: [Link]

-

New procedure for the chlorination of pyrimidine and purine nucleosides. Available at: [Link]

-

SYNTHESIS OF CHLORINATED PYRIMIDINES - European Patent Office EP1301489 B1 - Googleapis.com. Available at: [Link]

- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil) - Benchchem.

-

Photochemistry of pyrimidine N-oxides and N-benzoyliminopyrimidines, and thermal reactions of N-aminopyrimidines with nitrogen-c - WUR eDepot. Available at: [Link]

-

Pyrimidine - Wikipedia. Available at: [Link]

- The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives - Benchchem.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. Available at: [Link]

-

Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? | ResearchGate. Available at: [Link]

- US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - Semantic Scholar. Available at: [Link]

- WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents.

-

The investigations of the methods for the reduction of chloroyrimidines - Oregon State University. Available at: [Link]

-

Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

-

One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC. Available at: [Link]

-

C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. Available at: [Link]

- Technical Support Center: Managing Reaction Exotherms in Pyrimidine Synthesis - Benchchem.

-

2,4-Dichloropyrimidine: Comprehensive Overview and Applications. Available at: [Link]

-

Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at: [Link]

-

New procedure for the chlorination of pyrimidine and purine nucleosides - OSTI. Available at: [Link]

-

2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry - Studylib. Available at: [Link]...

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. Available at: [Link]

-

Reaction sites of pyrimidine bases and nucleosides during chlorination: A computational study - ResearchGate. Available at: [Link]

-

The Nature of the Reactions between Chlorine and Purine and Pyrimidine Bases: Products and Kinetics | Water Science & Technology | IWA Publishing. Available at: [Link]

-

Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]

-

Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - MDPI. Available at: [Link]

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines - RSC Publishing. Available at: [Link]

-

Reactions of certain purin-8-ols with phosphorus oxychloride in the presence of N,N-diethylaniline. Available at: [Link]

-

POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ijpcbs.com [ijpcbs.com]

- 8. growingscience.com [growingscience.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. US20040054181A1 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 14. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Stability of 2-Chloro-4-phenylpyrimidin-5-amine under acidic conditions

Welcome to the dedicated technical support guide for 2-Chloro-4-phenylpyrimidin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental nuances of handling this compound, with a specific focus on its stability under acidic conditions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.

Introduction

2-Chloro-4-phenylpyrimidin-5-amine is a key building block in medicinal chemistry and drug discovery. Its reactivity and stability are critical parameters that can significantly influence reaction outcomes, purity of products, and the overall success of a synthetic campaign. A common challenge encountered by researchers is the compound's stability in acidic media, which is often required for various chemical transformations. This guide will demystify the behavior of 2-Chloro-4-phenylpyrimidin-5-amine under acidic conditions, enabling you to anticipate potential challenges and implement effective solutions.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low Yield or No Product in an Acid-Catalyzed Reaction

Q: I am attempting a reaction with 2-Chloro-4-phenylpyrimidin-5-amine in the presence of a strong acid (e.g., HCl, H₂SO₄), and I am observing very low yields of my desired product, or in some cases, complete consumption of the starting material without product formation. What could be happening?

A: The most likely cause is the acid-catalyzed hydrolysis of the 2-chloro substituent on the pyrimidine ring. The 2-position of the pyrimidine ring is electron-deficient, making the attached chlorine atom a good leaving group, especially after protonation of a ring nitrogen.[1] This leads to the formation of the corresponding 4-phenyl-5-amino-pyrimidin-2(1H)-one, an unwanted byproduct.

Root Cause Analysis:

-

Protonation: In an acidic medium, one of the pyrimidine ring nitrogens will be protonated. This protonation further increases the electrophilicity of the carbon atom at the 2-position.

-

Nucleophilic Attack: Water, acting as a nucleophile, attacks the C2 carbon.

-

Hydrolysis: Subsequent loss of HCl leads to the formation of the pyrimidone derivative. This hydrolysis is particularly efficient in concentrated strong acids.[1]

Solutions & Experimental Choices:

-

Choice of Acid: If possible, switch to a milder acid or a Lewis acid that is less likely to promote hydrolysis. For some reactions, using an acid scavenger can help to control the acidity of the reaction medium.[2]

-

Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Hydrolysis is a thermally activated process, and lower temperatures will slow down this side reaction.

-

Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as the starting material is consumed to minimize the time the product is exposed to acidic conditions.

-

Alternative Synthetic Routes: If the desired reaction consistently fails, consider alternative synthetic strategies that do not require strongly acidic conditions.

Issue 2: Appearance of an Unidentified, More Polar Byproduct in my Reaction Mixture

Q: I've run a reaction under acidic conditions and my TLC/LC-MS shows a new, more polar spot/peak that I cannot identify. Could this be a degradation product?

A: Yes, it is highly probable that the more polar byproduct is the hydrolyzed product, 4-phenyl-5-amino-pyrimidin-2(1H)-one. The replacement of the chloro group with a hydroxyl group (which exists in its tautomeric keto form, the pyrimidone) significantly increases the polarity of the molecule.

Troubleshooting Steps:

-

Characterization: Isolate the byproduct (e.g., by preparative TLC or column chromatography) and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity as the pyrimidone.

-

Analytical Monitoring: Develop an analytical method (e.g., HPLC) to monitor the formation of this byproduct during your reaction. This will help you to optimize reaction conditions to minimize its formation.

dot

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of 2-Chloro-4-phenylpyrimidin-5-amine.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the expected pKa of 2-Chloro-4-phenylpyrimidin-5-amine?

Q2: Which atom gets protonated in acidic conditions?

A: The primary sites of protonation on aminopyrimidines are the nitrogen atoms within the pyrimidine ring, not the exocyclic amino group.[3] This is because the lone pair of electrons on the amino group is involved in resonance with the aromatic ring, making it less available for protonation. Protonation of a ring nitrogen is the key step that activates the 2-position towards nucleophilic attack.

Q3: How stable is the phenyl group and the amino group under acidic conditions?

A: The phenyl and amino groups are generally stable under typical acidic conditions used in organic synthesis. The C-C bond connecting the phenyl group to the pyrimidine ring is robust.[4] Similarly, the amino group on the pyrimidine ring is also stable and is not typically cleaved or degraded by acid, although its basicity is influenced by the pH of the medium.[5] The primary point of instability is the 2-chloro substituent.

Q4: What are the recommended storage conditions for 2-Chloro-4-phenylpyrimidin-5-amine?

A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere if it is to be kept for an extended period, to prevent any slow hydrolysis from atmospheric moisture.

Q5: What analytical techniques are best for monitoring the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) is the most suitable technique for monitoring the stability of 2-Chloro-4-phenylpyrimidin-5-amine and detecting the formation of its hydrolysis product. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point for method development.[6] LC-MS can also be very powerful for identifying degradation products.

Part 3: Experimental Protocols

Protocol 1: General Procedure for a Reaction Under Mildly Acidic Conditions

This protocol is designed to minimize the risk of hydrolysis.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Chloro-4-phenylpyrimidin-5-amine (1.0 eq) and the other reaction components.

-

Solvent: Add a dry, aprotic solvent (e.g., THF, Dioxane, or Toluene).

-

Acid Addition: If a protic acid is required, use a weak acid (e.g., acetic acid) and add it slowly at a low temperature (e.g., 0 °C). If a strong acid is necessary, consider using it in catalytic amounts.

-

Temperature: Maintain the reaction at the lowest effective temperature.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.

-

Work-up: Once the reaction is complete, quench the acid by adding a mild base (e.g., saturated NaHCO₃ solution) and extract the product with an appropriate organic solvent.

-

Purification: Purify the product using standard techniques such as column chromatography.

Protocol 2: Stability Study of 2-Chloro-4-phenylpyrimidin-5-amine in Acidic Solution

This protocol allows you to quantify the stability of the compound under your specific reaction conditions.

-

Stock Solution: Prepare a stock solution of 2-Chloro-4-phenylpyrimidin-5-amine of a known concentration in a suitable solvent (e.g., acetonitrile).

-

Reaction Setup: In separate vials, add your acidic reaction medium (e.g., a specific concentration of HCl in a chosen solvent).

-

Initiation: At time zero, add a known volume of the stock solution to each vial to achieve the desired final concentration.

-

Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.

-